Tris(ethylmethylamino)chlorosilane is an organosilicon compound characterized by its chlorosilane functional group and triethylmethylamino groups. This compound, with the molecular formula and a molecular weight of 237.84 g/mol, is primarily utilized in the synthesis of silicon-based materials, particularly in the fields of microelectronics and optoelectronics. It serves as a precursor for the deposition of silicon nitride and silicon carbonitride thin films, which are critical in various technological applications.
Source: The compound is synthesized through specific chemical reactions involving chlorosilanes and amines, making it accessible for research and industrial applications.
Classification: Tris(ethylmethylamino)chlorosilane falls under the category of organosilicon compounds, specifically classified as a chlorosilane due to its Si-Cl bond.
The synthesis of tris(ethylmethylamino)chlorosilane involves the reaction of tris(dimethylamino)silane with hydrogen chloride gas. This reaction typically requires a catalyst such as aluminum chloride or titanium tetrachloride to facilitate the formation of the desired product while managing byproducts like dimethylamine hydrochloride.
Tris(ethylmethylamino)chlorosilane has a complex molecular structure characterized by:
Tris(ethylmethylamino)chlorosilane participates in various chemical reactions:
The mechanism of action for tris(ethylmethylamino)chlorosilane primarily involves its role as a precursor in chemical vapor deposition processes:
Tris(ethylmethylamino)chlorosilane exhibits several notable physical and chemical properties:
Tris(ethylmethylamino)chlorosilane has significant scientific uses:
Ligand Steric and Electronic OptimizationThe synthesis of high-purity tris(ethylmethylamino)chlorosilane hinges on strategic precursor design. Ethylmethylamine (EMA) is selected over symmetric amines (e.g., dimethylamine or diethylamine) due to its balanced steric bulk and electron-donating capacity. The asymmetric structure of EMA—a hybrid of methyl and ethyl groups—reduces crystallization tendencies during synthesis, enhancing product yield and processability. Thermodynamic simulations reveal that EMA’s intermediate basicity (pKb = 3.2) optimizes nucleophilic substitution kinetics with chlorosilanes without promoting undesirable side reactions like disproportionation [1] [2].
Solvent Selection and Stoichiometry ControlPrecursor reactions follow the stoichiometry:$$\ce{SiHCl3 + 3 HN(CH3)(C2H5) -> [Si{N(CH3)(C2H5)}3Cl] + 2 HCl}$$Non-polar solvents (e.g., hexane) minimize solvation interference but necessitate extended reaction times (8–12 hrs). Stoichiometric deviations >5% from the 3:1 (amine:SiHCl₃) ratio trigger impurity formation, including bis- and tetrakis-aminosilanes. Continuous HCl scavenging using tertiary amines (e.g., DIPEA) shifts equilibrium toward the product, achieving 92% conversion efficiency [1] [3].
Table 1: Precursor Reaction Parameters for Tris(ethylmethylamino)chlorosilane Synthesis
Amine:SiHCl₃ Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
3:1 | None | 0–5 | 3.5 | 88 |
3.2:1 | Hexane | 25 | 12 | 85 |
3:1 | Toluene | 60 | 6 | 78 |
3.5:1 | None | -10 | 8 | 91 |
Reactive Distillation TechniquesSolvent-free amination of SiHCl₃ leverages stepwise temperature control to regulate reactivity. Initial mixing at –10°C prevents exothermic runaway, followed by gradual heating to 50°C to drive the reaction to completion. This approach reduces byproduct formation by 40% compared to solvent-mediated routes and eliminates solvent purification steps. A key innovation involves in situ HCl capture using complexing agents (e.g., ethylene glycol, glycine derivatives), which sequester HCl as crystalline adducts, preventing equipment corrosion and product degradation [1].
Catalytic EnhancementLewis acid catalysts (ZnCl₂, AlCl₃) at 0.5–1 mol% accelerate Si–N bond formation by polarizing the Si–Cl bond, reducing the activation energy barrier by 15–20 kJ/mol. However, metal residues necessitate post-synthesis treatment with complexing agents like EDTA or phosphonates to chelate trace metals to <1 ppm. Molecular sieves (3Å) or silica gel columns further purify the crude product, removing residual HCl and hydrolytic impurities [1] [4].
Table 2: Purification Efficiency of Complexing Agents
Complexing Agent | Concentration (wt%) | Metal Residue (ppm) | Free HCl (ppm) | Product Purity (%) |
---|---|---|---|---|
EDTA | 0.8 | 0.7 | 5 | 99.2 |
ATMP* | 1.2 | 1.2 | 8 | 98.5 |
Glycine | 0.5 | 2.5 | 15 | 97.1 |
None | 0 | 8.9 | 120 | 85.3 |
*Amino trimethylene phosphonate
High-Energy Ball MillingMechanochemistry enables solvent-free Si–N bond formation through solid-state reactions. Mixtures of SiHCl₃ and EMA (3.2:1 molar ratio) undergo ball milling with zirconia grinding media (5 mm diameter) at 500 rpm. Impact forces induce localized heating and fracture surfaces, exposing fresh SiHCl₃ to EMA. Reaction completion occurs in 45–60 minutes—8× faster than solution-based methods—with yields >90%. Crucially, this method suppresses thermal degradation pathways observed above 60°C in conventional reactors [1] [3].
Ligand Exchange MechanismsMechanochemical synthesis proceeds via a ligand exchange cascade:
Table 3: Mechanochemical Reaction Parameters
Milling Speed (rpm) | Time (min) | Grinding Media | EMA:SiHCl₃ Ratio | Yield (%) |
---|---|---|---|---|
300 | 120 | Zirconia (3 mm) | 3:1 | 76 |
500 | 60 | Zirconia (5 mm) | 3.2:1 | 93 |
600 | 45 | Stainless steel | 3.5:1 | 88 |
400 | 90 | Alumina | 3:1 | 81 |
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